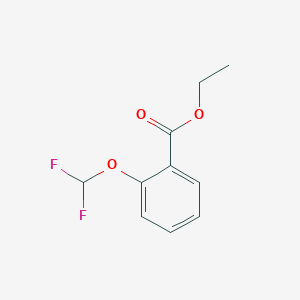

2-Difluoromethoxy-benzoic acid ethyl ester, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

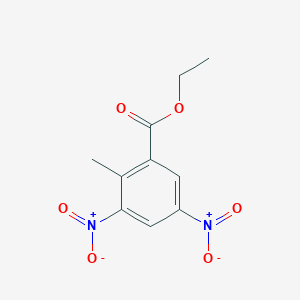

“2-Difluoromethoxy-benzoic acid ethyl ester” is a chemical compound derived from carboxylic acids . It is characterized by the replacement of the hydrogen in the -COOH group of the carboxylic acid with a hydrocarbon group . The compound has a molecular weight of 188.13 .

Synthesis Analysis

Esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, can be synthesized from carboxylic acids and alcohols . This process, known as esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong-acid catalyst . The reaction is reversible and does not go to completion . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .

Molecular Structure Analysis

The molecular structure of “2-Difluoromethoxy-benzoic acid ethyl ester” is represented by the linear formula C8H6F2O3 . The InChI code for this compound is 1S/C8H6F2O3/c9-8(10)13-6-4-2-1-3-5(6)7(11)12/h1-4,8H, (H,11,12) .

Chemical Reactions Analysis

Esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, can undergo various chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process, known as saponification, can be used to convert fats and oils into soap . Esters can also be converted to amides via an aminolysis reaction . Furthermore, they can undergo trans-esterification reactions to form different esters .

Physical And Chemical Properties Analysis

Esters are intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . They have polar bonds but do not engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Mecanismo De Acción

The mechanism of action of esters, including “2-Difluoromethoxy-benzoic acid ethyl ester”, involves various chemical reactions. For instance, esters can be cleaved back into a carboxylic acid and an alcohol by reaction with water and a catalytic amount of acid . This process, known as acidic hydrolysis, is the reverse of esterification .

Propiedades

IUPAC Name |

ethyl 2-(difluoromethoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-9(13)7-5-3-4-6-8(7)15-10(11)12/h3-6,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJKYETVZAHVAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6352600.png)

![Methyl 2-methyl-3-[(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B6352602.png)

![Methyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate; 95%](/img/structure/B6352612.png)

![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)